molecular formula C26H41NO5S B1261052 1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid

1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid

Cat. No.: B1261052
M. Wt: 479.7 g/mol
InChI Key: OKLHDYDHKBFXCK-PDIJQTGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quadazocine mesylate is an opioid antagonist belonging to the benzomorphan family. It is primarily used in scientific research due to its ability to act as a silent antagonist at all three major opioid receptors: μ (mu), κ (kappa), and δ (delta). Quadazocine mesylate has a significant preference for the μ receptor and the κ2 subtype .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quadazocine mesylate involves several steps, starting with the preparation of the core benzomorphan structure. The key steps include:

Industrial Production Methods

Industrial production of quadazocine mesylate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Quadazocine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quadazocine mesylate can yield ketones, while reduction can yield alcohols .

Scientific Research Applications

Quadazocine mesylate is widely used in scientific research due to its unique properties:

    Chemistry: Studying the interactions of opioid receptors and developing new opioid antagonists.

    Biology: Investigating the role of opioid receptors in various biological processes.

    Medicine: Exploring potential therapeutic applications in pain management and addiction treatment.

    Industry: Developing new drugs and formulations for clinical use .

Mechanism of Action

Quadazocine mesylate exerts its effects by binding to opioid receptors and blocking their activity. It acts as a silent antagonist, meaning it does not activate the receptors but prevents other compounds from binding and activating them. The primary molecular targets are the μ, κ, and δ opioid receptors, with a significant preference for the μ receptor and the κ2 subtype .

Properties

Molecular Formula

C26H41NO5S

Molecular Weight

479.7 g/mol

IUPAC Name

1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid

InChI

InChI=1S/C25H37NO2.CH4O3S/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18;1-5(2,3)4/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3;1H3,(H,2,3,4)/t23-,24+,25+;/m1./s1

InChI Key

OKLHDYDHKBFXCK-PDIJQTGTSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]([C@]1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O

Canonical SMILES

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O

Origin of Product

United States

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